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Compound of Interest

5-(4,4,5,5-Tetramethyl-1,3,2-
Compound Name:
dioxaborolan-2-YL)indolin-2-one

Cat. No.: B1323471

For researchers, scientists, and drug development professionals, rigorous structural
confirmation of synthesized active pharmaceutical ingredients (APIs) is a critical step in
ensuring product identity, purity, and safety. This guide provides a comparative analysis of key
spectroscopic technigues—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
—for the structural elucidation of the antiviral drug oseltamivir. We present supporting
experimental data, detailed protocols, and a comparison with alternative analytical methods.

The molecular integrity of a pharmaceutical product like oseltamivir, a neuraminidase inhibitor
used for the treatment and prophylaxis of influenza, is paramount. Spectroscopic methods
provide the definitive fingerprint of a molecule's structure. NMR spectroscopy maps the carbon-
hydrogen framework, while mass spectrometry provides information on the molecular weight
and fragmentation patterns, offering complementary and confirmatory data.

Performance Comparison: NMR vs. MS for
Oseltamivir

The primary methods for confirming the structure of a newly synthesized batch of oseltamivir
are 'H NMR, 3C NMR, and Electrospray lonization Mass Spectrometry (ESI-MS). Each
technique provides unique and essential pieces of the structural puzzle.
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Key Performance Metrics

Technique Information Provided o
for Oseltamivir
Chemical Shift (3): Unique &
) ) ) values for each proton.
Provides information on the o o
) Multiplicity: Splitting patterns
number of different types of ] _
1H NMR ) ) (e.g., singlet, doublet, triplet)
protons, their chemical .
) o reveal adjacent protons.
environment, and connectivity. . )
Integration: Proportional to the
number of protons.
Chemical Shift (8): Unique o
Provides information on the values for each carbon,
13C NMR number of different types of indicating its chemical
carbon atoms in the molecule. environment (e.g., C=0, C-O,
C-N, alkyl).
Determines the molecular Parent lon (m/z): [M+H]* peak
weight of the compound and confirms the molecular mass.
ESI-MS provides structural information Fragment lons (m/z):

through fragmentation

analysis.

Characteristic fragments

confirm structural motifs.

Supporting Experimental Data

The following tables summarize the expected quantitative data from NMR and MS analyses of

oseltamivir, providing a benchmark for product confirmation.

Table 1: *H and **C NMR Spectroscopic Data for

Oseltamivir

Note: Chemical shifts () are reported in parts per million (ppm) and are referenced to a

residual solvent peak. The data presented is a compilation from typical analyses and may vary

slightly based on solvent and instrument conditions.
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'H NMR (400 MHz, CDCls)

13C NMR (100 MHz, CDCls)

Chemical Shift () ppm (Multiplicity, Integration,

Assignment)

Chemical Shift (8) ppm (Assignment)

6.78 (br s, 1H, C=CH)

170.8 (C=0, amide)

5.81 (d, 1H, NH)

166.5 (C=0, ester)

4.25 (m, 1H, O-CH) 138.1 (C=CH)
4.15 (g, 2H, O-CHz) 128.5 (C=CH)
3.98 (m, 1H, N-CH) 79.2 (O-CH)
3.50 (m, 1H, O-CH) 60.8 (O-CH2)
2.70 (m, 1H, CH) 52.1 (N-CH)
2.45 (m, 1H, CHz) 50.4 (N-CH)
2.20 (m, 1H, CH2) 33.7 (CH)
1.95 (s, 3H, COCHs) 32.5 (CH2)
1.50 (m, 4H, 2 x CHz) 26.4 (CH2)

1.25 (t, 3H, CHs)

23.2 (COCHs)

0.90 (t, 6H, 2 x CH3)

14.2 (CHs)

9.7 (CHs)

Table 2: ESI-MS Data for Oseltamivir

Analysis performed in positive ion mode.
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m/z (Mass-to-Charge

lon Type . Interpretation
Ratio)

[M+H]*, confirms the molecular
Parent lon 313.3 weight of oseltamivir (312.4

g/mol).[1][2][3]

Loss of the pentoxy side chain.
Fragment lon 208.1

[3]

Further fragmentation,
Fragment lon 166.1 indicative of the core

cyclohexene structure.[1][2]

Comparison with Alternative Analytical Techniques

While NMR and MS are the gold standards for structural confirmation, other methods can be

used for routine quality control, such as purity assessment and quantification.

Technique Principle Advantages Limitations
Separates the ) ] )
Excellent for purity Provides no direct
compound from ) ) )
) - analysis and structural information;
HPLC-UV impurities based on o ] ]
) ] ) quantification; widely requires a reference
polarity, with detection ]
available.[4][5][6][7] standard.
by UV absorbance.
Requires
Measures the derivatization, which
fluorescence of a High sensitivity and adds a step to the
Spectrofluorometry o o
derivative of selectivity. workflow and may not
oseltamivir. be suitable for all
impurities.
Determines the . ] ]
Provides Requires a suitable

X-ray Crystallography

precise three-
dimensional
arrangement of atoms

in a single crystal.

unambiguous, single crystal, which

absolute structural can be difficult to

confirmation. grow.
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Experimental Workflow and Protocols

The general workflow for confirming the structure of a synthesized product like oseltamivir
involves initial purification followed by a suite of spectroscopic analyses.

Logical Workflow for Oseltamivir Structure Confirmation

Synthesis & Purification

Synthesized Oseltamivir

'

Purification (e.g., Chromatography)

Spectroscopic Analysis

1H and 13C NMR Spectroscopy Mass Spectrometry (ESI-MS) Alternative Methods (e.g., HPLC-UV)

Data Analysis & Confirmation

Compare Data to Reference Spectra/Literature

Structure Confirmed Structure Not Confirmed / Impurities Detected

Click to download full resolution via product page

Workflow for Oseltamivir Structure Confirmation

Experimental Protocols
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. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the carbon-hydrogen framework of
oseltamivir.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified oseltamivir sample in
~0.6 mL of deuterated chloroform (CDCIs) or other suitable deuterated solvent in a clean,
dry NMR tube.

o H NMR Acquisition:

Tune and shim the spectrometer for the sample.

= Acquire a one-pulse *H spectrum with a 90° pulse angle.

» Set a spectral width of approximately 12 ppm, centered around 5 ppm.
» Use arelaxation delay of at least 2 seconds.

» Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

» Process the data with Fourier transformation, phase correction, and baseline correction.

» Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCIs at 7.26 ppm).

Integrate the peaks to determine the relative number of protons.
o 13C NMR Acquisition:
» Acquire a proton-decoupled 13C spectrum.
» Set a spectral width of approximately 220 ppm, centered around 100 ppm.

» Use a relaxation delay of 2-5 seconds.
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= Acquire a larger number of scans (typically 1024 or more) due to the lower natural
abundance and sensitivity of the 3C nucleus.

» Process the data similarly to the *H spectrum and reference it to the solvent peak (e.g.,
CDCls at 77.16 ppm).

. Electrospray lonization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight and key structural fragments of oseltamivir.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g.,
a quadrupole or time-of-flight analyzer).

Procedure:

o Sample Preparation: Prepare a dilute solution of the oseltamivir sample (~10 pg/mL) in a
suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid
to promote protonation.

o Infusion and lonization: Infuse the sample solution directly into the ESI source at a low
flow rate (e.g., 5-10 pyL/min).

o MS Acquisition (Full Scan):
» Operate the ESI source in positive ion mode.

» Set the mass range to scan from m/z 50 to 500 to observe the protonated molecular ion
[M+H]*.[3]

» Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature)
to maximize the signal of the parent ion.

o MS/MS Acquisition (Fragmentation Analysis):
» Select the [M+H]* ion (m/z 313.3) as the precursor ion for fragmentation.

= Apply collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate
product ions.
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= Acquire the product ion spectrum to observe the characteristic fragments.

o Data Analysis: Compare the observed m/z values of the parent and fragment ions with the
expected values based on the structure of oseltamivir.

By employing this combination of powerful analytical techniques and comparing the resulting
data to established values, researchers can confidently confirm the structure of synthesized
oseltamivir, ensuring the integrity of the product for further development and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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